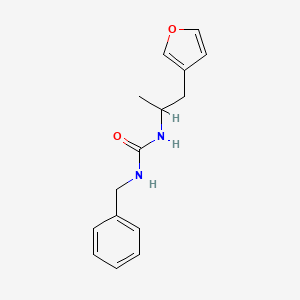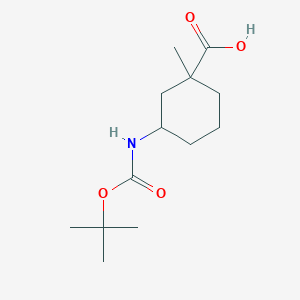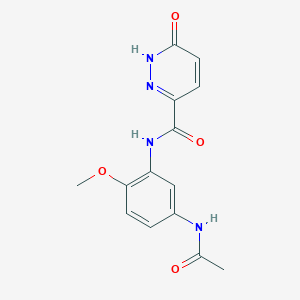![molecular formula C19H17F3N6O2 B2398712 2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034396-44-4](/img/structure/B2398712.png)
2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrano[4,3-d]pyrimidin-2-yl group, a trifluoromethyl group, and a triazole-4-carboxamide group . Each of these groups contributes to the overall properties of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The pyrano[4,3-d]pyrimidin-2-yl group could potentially be synthesized via a multi-step process involving a Suzuki-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl group is a six-membered carbon ring, the pyrano[4,3-d]pyrimidin-2-yl group is a fused ring system containing both five and six-membered rings, the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, and the triazole-4-carboxamide group contains a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several different functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Agrochemicals: Protection of Crops from Pests
Trifluoromethylpyridine (TFMP) derivatives, including our compound of interest, play a crucial role in crop protection. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds effectively safeguard crops from pests, contributing to sustainable agriculture. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics underlies their biological activity .
Pharmaceuticals: Novel Drug Candidates
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. Researchers believe that the distinct properties of TFMP, resulting from its fluorine content and pyridine structure, contribute to its therapeutic potential. Expect further discoveries as we explore novel applications of TFMP in drug development .
Veterinary Products: Combating Animal Diseases
Two veterinary products containing TFMP derivatives have been granted market approval. These compounds serve as valuable tools for managing animal health. Their unique chemical properties make them effective against specific pathogens, contributing to veterinary medicine .
Amination Reactions: Synthesis of Aminopyridines
Our compound can serve as a reactant for the preparation of aminopyridines via amination reactions. These aminopyridines find applications in various chemical processes and synthetic pathways .
Catalytic Ligand: Regioselective Preparation of Tetramethylbiphenyls
The compound acts as a catalytic ligand, facilitating the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene. This application highlights its role in organic synthesis and materials science .
Anti-Tubercular Activity: 4-Aminopyrrolo[2,3-d]pyrimidine Derivatives
While not directly related to our compound, the 4-aminopyrrolo[2,3-d]pyrimidine scaffold shares similarities with the pyrimidine moiety in TFMP derivatives. Substituted phenyl derivatives of this scaffold have shown anti-tubercular activity. Specifically, 3-halo and 2-halo substitutions exhibit improved efficacy compared to 4-halo derivatives .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)17-13-11-30-9-7-14(13)25-16(26-17)6-8-23-18(29)15-10-24-28(27-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKBCMBPWMZIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398633.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)
![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)
![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2398646.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)
![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2398652.png)